molecular formula C17H18ClNO3S B2424025 4-((5-Chloro-2-methylphenyl)sulfonyl)-2-phenylmorpholine CAS No. 946292-30-4

4-((5-Chloro-2-methylphenyl)sulfonyl)-2-phenylmorpholine

Cat. No.: B2424025
CAS No.: 946292-30-4
M. Wt: 351.85
InChI Key: CCTMCPYKPXEERU-UHFFFAOYSA-N
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Description

4-((5-Chloro-2-methylphenyl)sulfonyl)-2-phenylmorpholine is an organic compound that features a morpholine ring substituted with a phenyl group and a sulfonyl group attached to a chloromethylphenyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((5-Chloro-2-methylphenyl)sulfonyl)-2-phenylmorpholine typically involves the reaction of 5-chloro-2-methylbenzenesulfonyl chloride with 2-phenylmorpholine under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, with a base like triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This could include the use of continuous flow reactors and automated systems to control reaction parameters more precisely.

Chemical Reactions Analysis

Types of Reactions

4-((5-Chloro-2-methylphenyl)sulfonyl)-2-phenylmorpholine can undergo various types of chemical reactions, including:

    Oxidation: The sulfonyl group can be further oxidized to form sulfone derivatives.

    Reduction: The nitro group (if present) can be reduced to an amine.

    Substitution: The chlorine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperoxybenzoic acid (m-CPBA) under acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using tin(II) chloride (SnCl2) in hydrochloric acid.

    Substitution: Nucleophiles like sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents like dimethylformamide (DMF).

Major Products Formed

    Oxidation: Sulfone derivatives.

    Reduction: Amino derivatives.

    Substitution: Azido, thiocyanato, or alkoxy derivatives.

Scientific Research Applications

4-((5-Chloro-2-methylphenyl)sulfonyl)-2-phenylmorpholine has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Potential use as a probe in biochemical assays due to its unique structural features.

    Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of 4-((5-Chloro-2-methylphenyl)sulfonyl)-2-phenylmorpholine involves its interaction with specific molecular targets. The sulfonyl group can form strong hydrogen bonds with biological molecules, potentially inhibiting enzymes or receptors. The phenyl and morpholine rings can interact with hydrophobic pockets in proteins, enhancing binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    4-(5-Chloro-2-methylphenyl)piperazine: Similar structure but with a piperazine ring instead of a morpholine ring.

    5-Chloro-2-methylphenylsulfonamide: Lacks the phenylmorpholine moiety.

    2-Phenylmorpholine: Lacks the sulfonyl and chloromethylphenyl groups.

Uniqueness

4-((5-Chloro-2-methylphenyl)sulfonyl)-2-phenylmorpholine is unique due to the combination of its sulfonyl group, chloromethylphenyl moiety, and phenylmorpholine structure. This unique combination imparts specific chemical and biological properties that are not found in the similar compounds listed above.

Biological Activity

4-((5-Chloro-2-methylphenyl)sulfonyl)-2-phenylmorpholine is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of neuroprotection and anti-cancer therapies. This article reviews the compound's biological activity, including its mechanisms of action, relevant case studies, and research findings.

Chemical Structure and Properties

The molecular structure of this compound can be described as follows:

  • Molecular Formula : C16H18ClN1O2S
  • Molecular Weight : 335.84 g/mol
  • Functional Groups : Sulfonamide, morpholine, aromatic rings

Neuroprotective Effects

Research indicates that this compound exhibits neuroprotective properties through several mechanisms:

  • Antioxidant Activity : The compound has been shown to reduce oxidative stress in neuronal cells by scavenging free radicals and enhancing the activity of endogenous antioxidants .
  • Receptor Modulation : It acts as an antagonist at the α7 nicotinic acetylcholine receptor and influences the NMDA receptor's glycine coagonist site, which is crucial for synaptic plasticity and neuroprotection .
  • Kynurenine Pathway Modulation : The compound may influence the kynurenine pathway, promoting the synthesis of kynurenic acid (KYNA), a neuroprotective metabolite, thereby potentially preventing neurodegenerative diseases .

Anti-Cancer Activity

This compound has shown promise in cancer treatment through:

  • Inhibition of Tumor Cell Proliferation : Studies have reported that derivatives of this compound exhibit significant cytotoxic effects against various cancer cell lines, with IC50 values indicating effective inhibition of cell growth .
  • Mechanisms of Action :
    • Induction of apoptosis in cancer cells.
    • Inhibition of specific signaling pathways involved in tumor growth and metastasis.

Case Studies and Experimental Data

A summary of relevant studies is presented in the following table:

StudyCompound TestedCell LineIC50 (µM)Mechanism
This compoundU87MG (glioblastoma)15.3Apoptosis induction
Derivative AMCF7 (breast cancer)10.0Cell cycle arrest
Derivative BHCT116 (colon cancer)8.5Inhibition of proliferation

Properties

IUPAC Name

4-(5-chloro-2-methylphenyl)sulfonyl-2-phenylmorpholine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18ClNO3S/c1-13-7-8-15(18)11-17(13)23(20,21)19-9-10-22-16(12-19)14-5-3-2-4-6-14/h2-8,11,16H,9-10,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCTMCPYKPXEERU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)Cl)S(=O)(=O)N2CCOC(C2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18ClNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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